2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
Overview
Description
The compound “2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine” is a purine derivative. Purines are biologically significant and are found in many biomolecules such as DNA, RNA, and ATP . The compound has a hydroxyethylamino group and a chloroanilino group attached to the purine ring, which could potentially influence its biological activity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a purine ring system with the aforementioned substitutions. The presence of these functional groups could allow for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino and hydroxyl groups could potentially undergo a variety of chemical reactions. The chloro group on the aniline ring could potentially be substituted under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis of Complexes with 6-Benzylamino-9-isopropylpurine Derivatives : Research has shown the synthesis of Pd(II) complexes using derivatives including 2-chloro-6-benzylamino-9-isopropylpurine. These complexes have been characterized through various methods like FTIR, NMR, and X-ray analysis (Trávníček, Szűčová, & Popa, 2007).
Synthesis of Platinum(II) Complexes with 6-Benzylaminopurines : Another study involved the synthesis of platinum(II) complexes with 2,9-disubstituted-6-benzylaminopurines, offering insights into their structural and spectral characteristics (Maloň, Trávníček, Marek, & Strnad, 2005).
Zinc(II) Complexes with CDK Inhibitors Derived from 6-Benzylaminopurine : The synthesis, characterization, and biological activity of zinc(II) complexes with cyclin-dependent kinase inhibitors derived from 6-benzylaminopurine have been explored, highlighting their potential in biological applications (Trávníček, Kryštof, & Šipl, 2006).
Biological Activities and Applications
Cytotoxic Properties of Complexes : The cytotoxic properties of Pd(II) and Pt(II) complexes involving 6-benzylamino-9-isopropylpurine derivatives have been assessed, showing promising in vitro cytotoxic effects against various human cancer cell lines (Trávníček, Szűčová, & Popa, 2007); (Maloň, Trávníček, Marek, & Strnad, 2005).
CDK Inhibitors for Cancer Therapy : Derivatives of 6-(3-chloroanilino)purine have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDK2, 4), revealing potential applications in cancer therapy (Oh, Kim, Lee, Oh, Yang, Rhee, & Cho, 2001).
- ethoxy)alkoxy]pyrimidines, related to the structural family of 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine, demonstrated their potential antiviral activity against a variety of viruses, including herpes and retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Investigation of Hemoglobin Oxygen Affinity Modifiers : Research involving structural analogs of 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine has led to the discovery of compounds that can modulate the oxygen affinity of human hemoglobin, with potential clinical applications in areas such as ischemia and stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
- , highlighting their potential as antiretroviral agents. One of these compounds, carbovir, demonstrated potent inhibition of HIV replication in T-cells (Vince & Hua, 1990).
Future Directions
properties
IUPAC Name |
2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEFMZCNXDQXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274388 | |
Record name | compound 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine | |
CAS RN |
212779-48-1 | |
Record name | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08325 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | compound 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 212779-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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